molecular formula C22H14Br2Cl2N2O4 B11558965 4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11558965
M. Wt: 601.1 g/mol
InChI Key: ADSQSPPTHZDFEZ-LUOAPIJWSA-N
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Description

4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, dichlorophenoxy, and acetylamido groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-(2,4-dichlorophenoxy)acetic acid, which is then reacted with appropriate amines and brominated compounds under controlled conditions. Common reagents used in these reactions include triethylamine, carbon tetrachloride, and various catalysts to facilitate the formation of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. Safety measures are also implemented to handle the toxic and reactive intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(E)-{[2-(2,4-dichlorophenoxy)propanoyl]hydrazono}methyl]phenyl 4-propoxybenzoate
  • Methyl 4-bromobenzoate
  • Ethyl 4-bromobenzoate

Uniqueness

4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its specific combination of bromine, dichlorophenoxy, and acetylamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C22H14Br2Cl2N2O4

Molecular Weight

601.1 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H14Br2Cl2N2O4/c23-15-3-1-13(2-4-15)22(30)32-19-7-5-16(24)9-14(19)11-27-28-21(29)12-31-20-8-6-17(25)10-18(20)26/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

ADSQSPPTHZDFEZ-LUOAPIJWSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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